molecular formula C22H30N4O2 B11306736 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide

Cat. No.: B11306736
M. Wt: 382.5 g/mol
InChI Key: WQHGDLAYEPEOQL-UHFFFAOYSA-N
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Description

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Ring: Starting from an appropriate aromatic diamine and a dicarbonyl compound under acidic conditions.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Piperidine Ring Formation: Cyclization reaction to form the piperidine ring.

    Carboxamide Formation: Coupling the piperidine derivative with 2-methylcyclohexylamine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide: Lacks the 2-methylcyclohexyl group.

    N-(2-methylcyclohexyl)piperidine-3-carboxamide: Lacks the quinoxaline moiety.

    1-(3-chloroquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide: Has a chloro group instead of a methoxy group.

Uniqueness

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide is unique due to the presence of both the methoxyquinoxaline and 2-methylcyclohexyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H30N4O2/c1-15-8-3-4-10-17(15)24-21(27)16-9-7-13-26(14-16)20-22(28-2)25-19-12-6-5-11-18(19)23-20/h5-6,11-12,15-17H,3-4,7-10,13-14H2,1-2H3,(H,24,27)

InChI Key

WQHGDLAYEPEOQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC

Origin of Product

United States

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